molecular formula C27H19N5O B11964481 N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide

N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide

Cat. No.: B11964481
M. Wt: 429.5 g/mol
InChI Key: NAEICXRISLRCSX-FOCLMDBBSA-N
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Description

N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is a fused heterocyclic system, and is further functionalized with benzyl, cyano, and phenylacrylamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrroloquinoxaline core, followed by functionalization with benzyl, cyano, and phenylacrylamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-chlorobenzamide
  • N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-(3-nitrophenyl)acrylamide
  • N-(1-Benzyl-1H-pyrrolo[2,3-B]quinoxalin-2-YL)-4-chlorobenzenesulfonamide

Uniqueness

N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of benzyl, cyano, and phenylacrylamide groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C27H19N5O

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C27H19N5O/c28-17-21-25-27(30-23-14-8-7-13-22(23)29-25)32(18-20-11-5-2-6-12-20)26(21)31-24(33)16-15-19-9-3-1-4-10-19/h1-16H,18H2,(H,31,33)/b16-15+

InChI Key

NAEICXRISLRCSX-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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